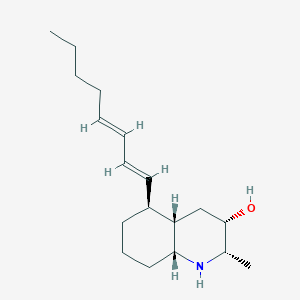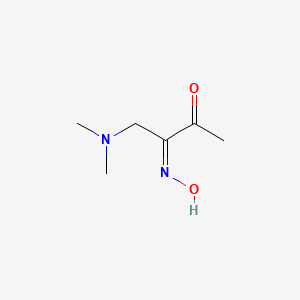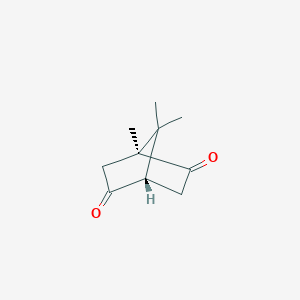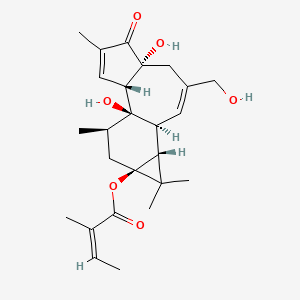
12-Deoxyphorbol-13-angelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxyphorbol-13-angelate is a natural product found in Euphorbia triangularis with data available.
Scientific Research Applications
Synthesis and Clinical Research Applications
12-Deoxyphorbol-13-angelate, known as prostratin, is derived from the South Pacific tree Homalanthus nutans and synthesized for clinical research. Notably synthesized by Paul A. Wender and colleagues at Stanford University, prostratin was initially isolated as the active constituent by the National Cancer Institute (NCI) in 1992 for treating viral diseases like hepatitis in Western Samoa. With authorization from the National Institutes of Health (NIH), the AIDS Research Alliance (ARA) further developed prostratin as an anti-HIV drug in 2001. The synthetic methods utilizing phorbol as a raw material are reviewed, emphasizing the need for lower costs and higher yield in future studies (Luo De-hong, 2008).
Deoxypodophyllotoxin: A Structurally Related Compound
Though not directly about 12-Deoxyphorbol-13-angelate, studies on deoxypodophyllotoxin (DPT), closely related structurally to podophyllotoxin, reveal its potent antitumor and anti-inflammatory properties. Though it has yet to see clinical use, DPT's role as a precursor for semi-synthesis of cytostatic drugs like etoposide phosphate and teniposide, used in cancer therapy, is significant. This review of literature up to 2012 emphasizes DPT's potential as an anticancer compound and the need for in vivo studies for its clinical trials, alongside establishing alternative resources for its production (M. Khaled, Zhenzhou Jiang, & Lu-Yong Zhang, 2013).
Application in Metabolism and Toxicity Studies
Stable isotopes, including those of 12-Deoxyphorbol-13-angelate derivatives, are critical in human nutritional studies. They are used to assess body composition, energy expenditure, protein turnover, and general metabolic studies. Their safety is affirmed for human studies, with no adverse biological or physiological effects reported at the levels of enrichment used in research. The detailed review confirms the safe application of stable isotopes like deuterium, 18Oxygen, 13Carbon, and 15Nitrogen in nutritional research, which may be relevant for studies involving 12-Deoxyphorbol-13-angelate derivatives (P. S. Davies, 2020).
Pharmacological Effects and Potential Therapeutic Targets
DT-13, an isolated compound from Dwarf lillytruf tuber, shares similarities with 12-Deoxyphorbol-13-angelate in terms of pharmacological actions. DT-13 has multiple pharmacological effects, including anti-tumor, anti-inflammatory, cardioprotective, hepatoprotective, and immunomodulating effects. The review highlights the need for pharmaceutical dosage form and targeted drug delivery systems for DT-13, and further exploration in areas like brain, colorectal, hepatic, pancreatic, prostate, and blood cancers. The potential effects on carbohydrate and glucose metabolism also present a niche for future studies (G. J. Khan et al., 2018).
properties
CAS RN |
65700-60-9 |
|---|---|
Product Name |
12-Deoxyphorbol-13-angelate |
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7-/t15-,17+,18-,19-,23-,24+,25-/m1/s1 |
InChI Key |
GFAGCYRBGVCTPP-APZZYBINSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
synonyms |
12-deoxyphorbol-13-angelate 12-deoxyphorbol-13-angelate, (1aR-(1aalph,1bbeta,4abeta,7aalph,7balpha,8alpha,9beta,9aalpha-(E)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



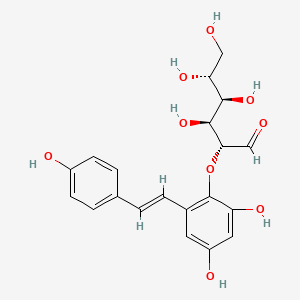
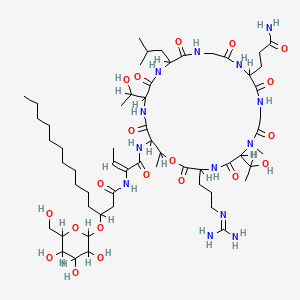
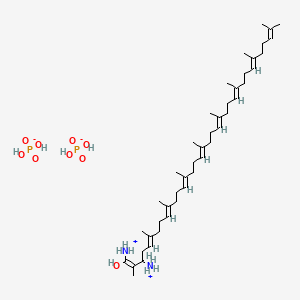
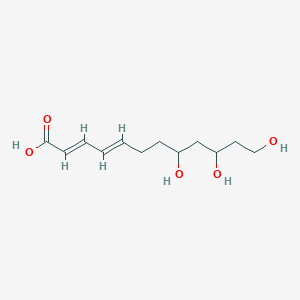
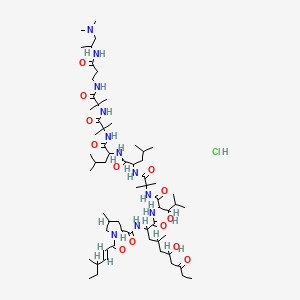
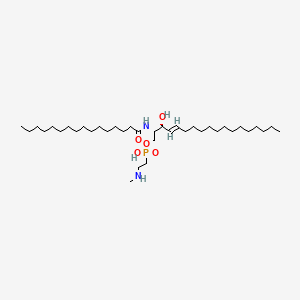
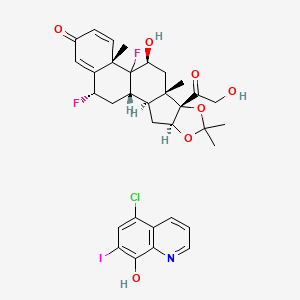
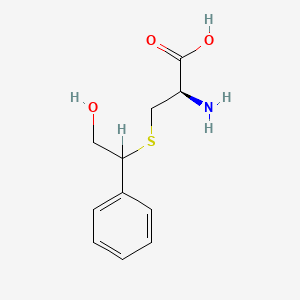
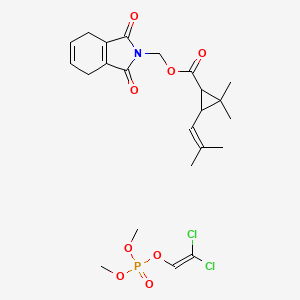
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)
![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)
